molecular formula C19H20N2O2 B5789691 N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide

Cat. No. B5789691
M. Wt: 308.4 g/mol
InChI Key: PXTQQULLTRJWEM-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a unique compound that is distinct from other stimulants due to its low potential for abuse and addiction.

Mechanism of Action

The exact mechanism of action of N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide is not fully understood. It is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and histamine in the brain. Modafinil also affects the levels of certain neuropeptides, including orexin, which regulates wakefulness and sleep.
Biochemical and Physiological Effects:
Modafinil has a number of biochemical and physiological effects. It increases wakefulness and alertness, reduces fatigue, and enhances cognitive function. Modafinil also increases heart rate and blood pressure, although these effects are generally mild and well-tolerated.

Advantages and Limitations for Lab Experiments

Modafinil has a number of advantages for lab experiments. It is a safe and well-tolerated compound that has a low potential for abuse and addiction. Modafinil is also easy to administer and has a long half-life, making it suitable for use in long-term studies. However, N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide can be expensive and difficult to obtain, particularly in large quantities.

Future Directions

There are a number of future directions for N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide research. One area of interest is the potential use of this compound as a treatment for neurodegenerative disorders such as Alzheimer's disease. Modafinil has also been investigated for its potential as a treatment for addiction, particularly to cocaine and methamphetamine. Additionally, future research may focus on the development of new this compound analogs that have improved cognitive-enhancing effects and reduced side effects.
Conclusion:
Modafinil is a unique compound that has gained popularity in recent years due to its cognitive-enhancing effects. It has a low potential for abuse and addiction and is well-tolerated by most individuals. Modafinil has a number of potential applications in both research and medicine, and future research may uncover additional uses for this compound.

Synthesis Methods

Modafinil is synthesized by the condensation of diphenylmethylsulfinylacetamide with hydrazine. This reaction yields the intermediate diphenylmethylsulfinyl-2-hydrazinylacetamide, which is then reacted with 4-chlorobenzhydryl chloride to form N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Modafinil has been extensively studied for its cognitive-enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals and those with cognitive impairments. Modafinil has also been investigated for its potential as a treatment for various medical conditions, including narcolepsy, sleep apnea, and shift work disorder.

properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(13-8-15-5-2-1-3-6-15)20-16-9-11-17(12-10-16)21-14-4-7-19(21)23/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTQQULLTRJWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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